Physical and chemical properties of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
Physical and chemical properties of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its structural features, physicochemical characteristics, a plausible synthetic route, and its potential applications in the development of novel therapeutic agents.
Introduction and Significance
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate (CAS No. 1169977-62-1) is a bifunctional molecule that incorporates two key pharmacophores: a 5-bromopyrimidine ring and a piperidine-4-carboxylate moiety.[1] The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including anticancer and antimicrobial agents.[2] The 5-bromo substitution offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries.[3] The piperidine ring is a prevalent scaffold in many approved drugs, often contributing to improved pharmacokinetic properties and target engagement. The ethyl ester provides a site for potential prodrug strategies or further derivatization.
The strategic combination of these structural motifs makes Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitors and other targeted therapies.[4][5]
Physicochemical Properties
Precise experimental data for the physical properties of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate are not extensively available in peer-reviewed literature. However, based on its chemical structure and data from structurally related compounds, the following properties can be identified or estimated.
| Property | Value | Source |
| IUPAC Name | ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | N/A |
| CAS Number | 1169977-62-1 | [1] |
| Molecular Formula | C₁₂H₁₆BrN₃O₂ | N/A |
| Molecular Weight | 314.18 g/mol | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
| SMILES | CCOC(=O)C1CCN(CC1)c2ncc(Br)cn2 | [1] |
Chemical Properties and Reactivity
The chemical behavior of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is dictated by the electronic nature of its constituent rings and functional groups.
Reactivity of the 5-Bromopyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The bromine atom at the 5-position further influences its reactivity.
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Nucleophilic Aromatic Substitution (SNAr): While the C2 position of the pyrimidine ring is activated towards nucleophilic attack, the C-N bond to the piperidine is generally stable under typical SNAr conditions. The primary site for nucleophilic attack on a related compound, 5-bromo-2-chloropyrimidine, is the C2 position.[6]
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Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is an excellent site for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, a key strategy in drug discovery.[3]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
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Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.
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Stille Coupling: Coupling with organostannanes.
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The reactivity of the C-Br bond makes this compound a versatile building block for creating a library of analogs with diverse functionalities at the 5-position of the pyrimidine ring.
Caption: Reactivity of the C5-Br bond.
Reactivity of the Piperidine-4-carboxylate Moiety
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Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, further expanding the chemical diversity of derivatives.
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Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Synthesis
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
This synthesis involves the reaction of a suitable 2-halopyrimidine with ethyl piperidine-4-carboxylate. 2-Chloro-5-bromopyrimidine is a commercially available and logical starting material.
Caption: Proposed synthetic workflow.
Step-by-Step Methodology:
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Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents) in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile, add 2-chloro-5-bromopyrimidine (1.0 equivalent).
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Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate.
Spectral Data
While a supplier, BLDpharm, indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound, these spectra are not publicly accessible.[1] The expected spectral characteristics are outlined below based on the structure.
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¹H NMR: The spectrum would be expected to show signals for the pyrimidine protons, the piperidine protons, and the ethyl ester protons. The two pyrimidine protons should appear as a singlet in the aromatic region. The piperidine protons will show complex splitting patterns in the aliphatic region. The ethyl group will exhibit a characteristic quartet and triplet.
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¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring, the piperidine ring, and the ethyl ester.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (314.18 g/mol for the most abundant isotopes), with a characteristic isotopic pattern due to the presence of a bromine atom.
Applications in Drug Discovery
The structural features of Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate make it a highly attractive scaffold for the development of new therapeutic agents.
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Kinase Inhibitors: The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. By functionalizing the 5-position of the pyrimidine ring, it is possible to target the solvent-exposed region of the ATP-binding pocket of various kinases, leading to potent and selective inhibitors.[4]
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Other Therapeutic Areas: The versatility of the 5-bromopyrimidine moiety allows for the synthesis of compounds targeting a wide range of biological targets. Derivatives of 2-aminopyrimidines have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[2]
Safety and Handling
Specific safety data for Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is not available. However, based on the safety data sheets (SDS) of related compounds such as 5-bromopyrimidine, general laboratory safety precautions should be followed.[7]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate is a valuable and versatile building block in medicinal chemistry. Its combination of a reactive 5-bromopyrimidine core and a drug-like piperidine-4-carboxylate scaffold provides a solid foundation for the synthesis of novel and diverse compound libraries. While detailed experimental data on its physical properties are limited, its chemical reactivity is well-precedented, making it a reliable intermediate for drug discovery programs aimed at various therapeutic targets.
References
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Koroleva, E. V., Gusak, K. N., & Ignatovich, Z. V. (2010). Synthesis and applications of 2-aminopyrimidine derivatives as key intermediates in chemical synthesis of biomolecules. IAEA. Retrieved from [Link]
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Zhang, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved from [Link]
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ACS Publications. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
-
NIST. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 5 Bromopyrimidine compound.
Sources
- 1. 1169977-62-1|Ethyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-溴嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
